2-[1-(2,6-dichlorobenzyl)-1H-benzimidazol-2-yl]ethanol 2-[1-(2,6-dichlorobenzyl)-1H-benzimidazol-2-yl]ethanol
Brand Name: Vulcanchem
CAS No.: 941479-00-1
VCID: VC21382472
InChI: InChI=1S/C16H14Cl2N2O/c17-12-4-3-5-13(18)11(12)10-20-15-7-2-1-6-14(15)19-16(20)8-9-21/h1-7,21H,8-10H2
SMILES: C1=CC=C2C(=C1)N=C(N2CC3=C(C=CC=C3Cl)Cl)CCO
Molecular Formula: C16H14Cl2N2O
Molecular Weight: 321.2g/mol

2-[1-(2,6-dichlorobenzyl)-1H-benzimidazol-2-yl]ethanol

CAS No.: 941479-00-1

Cat. No.: VC21382472

Molecular Formula: C16H14Cl2N2O

Molecular Weight: 321.2g/mol

* For research use only. Not for human or veterinary use.

2-[1-(2,6-dichlorobenzyl)-1H-benzimidazol-2-yl]ethanol - 941479-00-1

Specification

CAS No. 941479-00-1
Molecular Formula C16H14Cl2N2O
Molecular Weight 321.2g/mol
IUPAC Name 2-[1-[(2,6-dichlorophenyl)methyl]benzimidazol-2-yl]ethanol
Standard InChI InChI=1S/C16H14Cl2N2O/c17-12-4-3-5-13(18)11(12)10-20-15-7-2-1-6-14(15)19-16(20)8-9-21/h1-7,21H,8-10H2
Standard InChI Key KXYVKCSVZKSQJG-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)N=C(N2CC3=C(C=CC=C3Cl)Cl)CCO
Canonical SMILES C1=CC=C2C(=C1)N=C(N2CC3=C(C=CC=C3Cl)Cl)CCO

Introduction

Structural Characteristics and Properties

Chemical Structure and Basic Properties

2-[1-(2,6-dichlorobenzyl)-1H-benzimidazol-2-yl]ethanol belongs to the benzimidazole class of compounds, featuring a benzimidazole core with a 2,6-dichlorobenzyl substituent at the N-1 position and an ethanol group at the C-2 position. The structural backbone of this compound shares similarity with other benzimidazole derivatives that have demonstrated significant biological activities. Based on structural comparison with related compounds, we can estimate the following properties:

Table 1: Estimated Physical and Chemical Properties

PropertyEstimated ValueBasis for Estimation
Molecular FormulaC16H14Cl2N2OBased on structural analysis
Molecular Weight~321 g/molCalculated from molecular formula
Physical AppearanceWhite to off-white crystalline solidTypical for similar benzimidazole derivatives
SolubilityLikely soluble in ethanol, DMSO, and other polar organic solventsBased on similar benzimidazole compounds
LogP~3.2-3.8Estimated based on dichlorobenzyl and benzimidazole moieties

Structural Comparison with Related Compounds

The compound bears structural similarity to 1-(1-(2,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)ethanol (CAS: 612046-67-0), with the primary difference being the position of chlorine atoms on the benzyl group (2,6- versus 2,4-positions). This positional isomerism could significantly affect the compound's physical properties, reactivity, and biological activity due to altered electronic distribution and steric effects.

Table 2: Comparison with Structurally Related Compounds

CompoundCAS NumberMolecular FormulaMolecular WeightKey Structural Difference
2-[1-(2,6-dichlorobenzyl)-1H-benzimidazol-2-yl]ethanolNot availableC16H14Cl2N2O~321 g/molTarget compound
1-(1-(2,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)ethanol612046-67-0C16H14Cl2N2O321.2 g/mol2,4-dichloro vs. 2,6-dichloro pattern
(1S)-1-(1H-benzimidazol-2-yl)ethanol192316-22-6C9H10N2O162.19 g/molLacks dichlorobenzyl group
5,6-Dichloro-2-(2,4-dichlorobenzyl)-1H-benzimidazole1632028-81-9C14H8Cl4N2~346 g/molContains additional chlorines on benzimidazole

Synthetic Methodologies

General Synthesis of Benzimidazole Derivatives

The synthesis of benzimidazole derivatives typically involves condensation reactions between appropriate precursors. Based on established synthetic routes for similar compounds, we can propose potential synthetic pathways for 2-[1-(2,6-dichlorobenzyl)-1H-benzimidazol-2-yl]ethanol.

Proposed Synthetic Routes

Drawing from the synthetic procedures used for related benzimidazole derivatives, a potential synthetic route might involve:

  • Condensation of o-phenylenediamine with an appropriate carboxylic acid derivative

  • N-alkylation with 2,6-dichlorobenzyl halide

  • Functional group manipulation to introduce the ethanol moiety

A typical synthetic procedure might follow the pattern observed for related compounds:

Step 1: Reaction of o-phenylenediamine with lactic acid or its derivatives to form the benzimidazole core with an ethanol substituent.

Step 2: Alkylation of the resulting benzimidazole using 2,6-dichlorobenzyl bromide in the presence of a base such as potassium carbonate in acetone, similar to the procedure described for related compounds .

The following reaction conditions might be employed based on similar synthetic procedures:

Table 3: Proposed Synthetic Conditions

StepReagentsSolventTemperatureTimeExpected Yield
Benzimidazole Formationo-phenylenediamine, lactic acidPolyphosphoric acid140-160°C4-6 hours70-85%
N-alkylationBenzimidazole intermediate, 2,6-dichlorobenzyl bromide, K2CO3AcetoneRoom temperature4-6 hours65-80%
Purification-Ethanol/water recrystallization---

Chemical Properties and Reactivity

Physical and Chemical Characteristics

The physical and chemical properties of 2-[1-(2,6-dichlorobenzyl)-1H-benzimidazol-2-yl]ethanol can be inferred from structurally similar compounds. The presence of the benzimidazole core contributes to the compound's aromatic character and potential for hydrogen bonding through the nitrogen atoms. The ethanol side chain provides a hydroxyl group capable of participating in hydrogen bonding interactions, while the 2,6-dichlorobenzyl moiety contributes to the molecule's lipophilicity.

Spectroscopic Characteristics

Based on the spectroscopic data available for related compounds, we can predict the following spectral features:

Table 4: Predicted Spectroscopic Characteristics

Spectroscopic MethodExpected Features
FT-IROH stretch (~3300-3400 cm-1), aromatic C-H stretching (~3100 cm-1), C=N stretching (~1620-1640 cm-1), C-Cl stretching (~800-850 cm-1)
1H NMRAromatic protons (δ 7.2-8.0 ppm), benzyl CH2 (δ 5.2-5.4 ppm), CH-OH (δ 4.8-5.0 ppm), CH3 (δ 1.5-1.7 ppm), OH (variable)
13C NMRAromatic carbons (δ 110-150 ppm), C=N (δ 155-160 ppm), CH-OH (δ 65-70 ppm), benzyl CH2 (δ 45-50 ppm), CH3 (δ 20-25 ppm)
Mass SpectrometryMolecular ion peak at m/z 320-322 with characteristic isotope pattern for two chlorine atoms
Structural FeaturePotential Contribution to Biological Activity
Benzimidazole coreDNA binding, enzyme inhibition, antimicrobial activity
2,6-Dichlorobenzyl groupIncreased lipophilicity, potential interaction with hydrophobic binding pockets of target proteins
Ethanol side chainHydrogen bonding capability, potential for further functionalization

Structure-Activity Relationship Insights

The position of the chlorine atoms on the benzyl group (2,6- versus 2,4-) may significantly influence the compound's biological activity profile. The 2,6-dichloro substitution creates a more symmetrical electron distribution and different steric effects compared to the 2,4-dichloro pattern, potentially altering binding interactions with biological targets.

Comparative studies of benzimidazole derivatives have shown that slight structural modifications can lead to significant changes in biological activity. For instance, the synthesis of various benzimidazole derivatives containing dichlorobenzyl groups has revealed diverse antimicrobial activities depending on the exact substitution patterns .

Research Status and Future Directions

Current Research Gaps

The available literature shows limited direct research on 2-[1-(2,6-dichlorobenzyl)-1H-benzimidazol-2-yl]ethanol, suggesting several research opportunities:

  • Synthesis and full characterization of the compound

  • Comparative studies with positional isomers (e.g., 2,4-dichloro variant)

  • Evaluation of biological activities across multiple targets

  • Investigation of structure-activity relationships

  • Exploration of potential applications in medicinal chemistry

Promising Research Avenues

Future research could focus on:

  • Optimizing synthetic routes for improved yields and purity

  • Developing structure-activity relationship studies to understand the impact of chlorine positions

  • Screening for biological activities, particularly antimicrobial, antiviral, and anticancer properties

  • Exploring chemical modifications to enhance specific activities

  • Investigating potential applications in materials science or catalysis

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